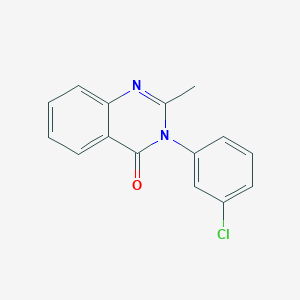
3-(3-chlorophenyl)-2-methylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-2-methylquinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a 3-(m-chlorophenyl) and 2-methyl substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-methylquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with isatoic anhydride in the presence of a suitable base. The reaction conditions often include heating the mixture under reflux in a polar solvent such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
3-(3-chlorophenyl)-2-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-: Lacks the m-chlorophenyl substituent, which may affect its biological activity.
4(3H)-Quinazolinone, 3-phenyl-2-methyl-: Similar structure but without the chlorine atom, leading to different chemical properties.
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-methyl-: Positional isomer with the chlorine atom in the para position, which can influence its reactivity and interactions.
Uniqueness
The presence of the m-chlorophenyl group in 3-(3-chlorophenyl)-2-methylquinazolin-4-one imparts unique chemical and biological properties, making it distinct from other quinazolinone derivatives. This substituent can enhance the compound’s binding affinity to certain molecular targets and influence its overall pharmacokinetic profile.
属性
CAS 编号 |
340-94-3 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChI 键 |
FRZCXJROWSIXPR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
Key on ui other cas no. |
340-94-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















